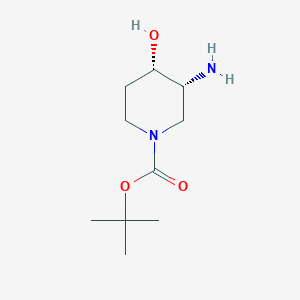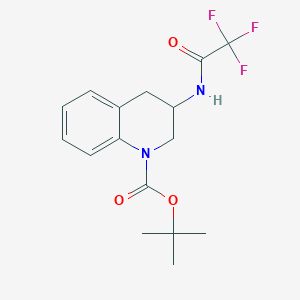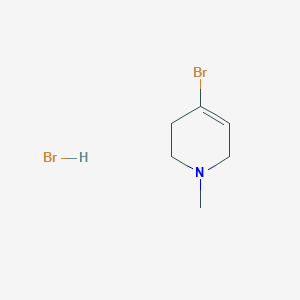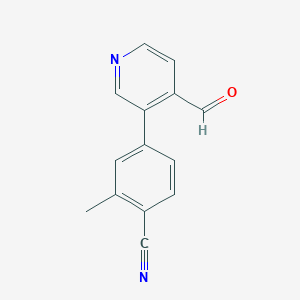
4-(4-Formylpyridin-3-yl)-2-methylbenzonitrile
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the aromatic pyridine and benzene rings, which contribute to its stability. The electron-withdrawing nitrile and formyl groups could potentially affect the electron distribution and reactivity of the molecule .Wissenschaftliche Forschungsanwendungen
Synthesis and Molecular Structure
Efficient Synthesis Methods : Researchers have developed efficient methods for synthesizing various derivatives of benzonitriles. For instance, Sugane et al. (2012) described an efficient synthesis method for a GlyT1 inhibitor using a similar compound (Sugane et al., 2012). Similarly, Verma et al. (2023) established a base-mediated cascade dual-annulation and formylation of 2-alkenyl/alkynylbenzonitriles for constructing amino and amido substituted benzo[c]phenanthridines (Verma et al., 2023).
Crystal and Molecular Structures : The crystal structures of various benzonitriles and their complexes have been investigated. Yi et al. (2012) studied the self-assembly of metal organic cages using benzonitrile derivatives (Yi et al., 2012). Additionally, Hayvalı et al. (2003) focused on the synthesis, complexes, and structural study of new benzo-15-crown-5 ethers with benzonitrile substitutions (Hayvalı et al., 2003).
Biological and Pharmacological Applications
Antiviral and Antimicrobial Activity : Some derivatives have shown potential in antiviral and antimicrobial applications. Wang et al. (2019) evaluated novel benzonitrile compounds as Zika inhibitors (Wang et al., 2019). Jemmezi et al. (2014) reported the antifungal and antibacterial activity of certain benzonitrile derivatives (Jemmezi et al., 2014).
Cytotoxicity Against Cancer Cells : Research has been conducted on the cytotoxicity of benzonitrile complexes against cancer cells. Fuster et al. (2022) explored the cytotoxic effects of new ruthenium complexes against cervical cancer HeLa cells (Fuster et al., 2022).
Material Science Applications
Thermally Activated Delayed Fluorescence (TADF) : Benzonitriles have been used in the development of TADF materials. Li et al. (2021) designed 4,4'-(4-Phenylpyridine-2,6-diyl)dibenzonitrile (PyDCN) for TADF applications in OLEDs (Li et al., 2021).
Thermochemistry and Spectroscopy : The thermochemistry and spectroscopic studies of methylbenzonitriles have been carried out to understand their properties better. Zaitseva et al. (2015) provided benchmark thermochemistry data for methylbenzonitriles (Zaitseva et al., 2015).
Eigenschaften
IUPAC Name |
4-(4-formylpyridin-3-yl)-2-methylbenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O/c1-10-6-11(2-3-12(10)7-15)14-8-16-5-4-13(14)9-17/h2-6,8-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGJUIKRXVZTIJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=C(C=CN=C2)C=O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Formylpyridin-3-yl)-2-methylbenzonitrile | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


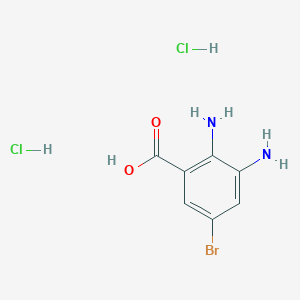
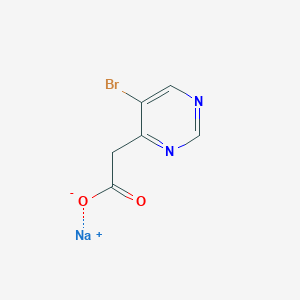
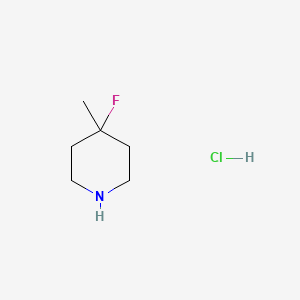

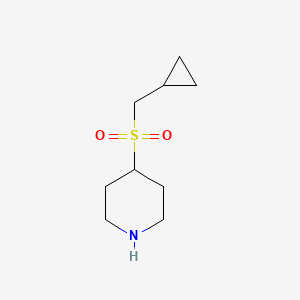
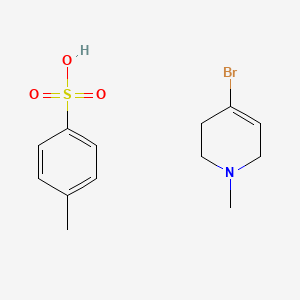
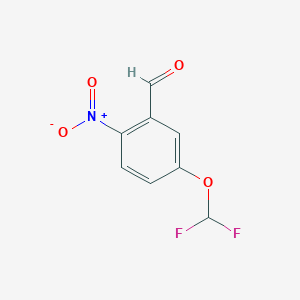
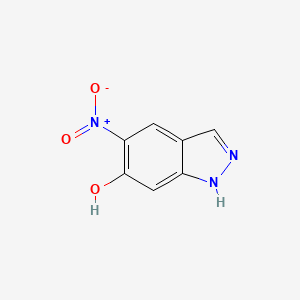
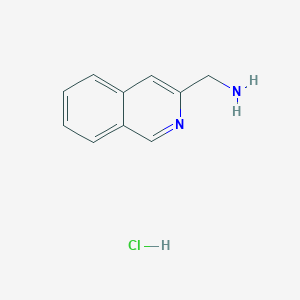
![Methyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylate](/img/structure/B1405398.png)
